4-Bromoisatoic anhydride
Overview
Description
4-Bromoisatoic anhydride is a chemical compound that has been the subject of various studies due to its potential applications in the synthesis of other chemical compounds, particularly those with liquid crystalline properties, and as a raw material for the production of specialty polymers like polyimides. The compound is characterized by the presence of a bromine atom, which can significantly influence the properties of molecules it is incorporated into .
Synthesis Analysis
The synthesis of 4-Bromoisatoic anhydride-related compounds often involves bromination reactions. For instance, 4-bromophthalic anhydride can be prepared via gas phase oxidation of 4-bromo-ortho-xylene using a V–Ti–P catalyst, achieving a yield of 85% . Similarly, di-iso-octyl 4-bromophthalate can be synthesized from phthalic anhydride, bromine, and isooctyl alcohol through bromination followed by esterification . These methods highlight the reactivity of bromine-containing compounds and their utility in creating more complex molecules.
Molecular Structure Analysis
The molecular structure of 4-Bromoisatoic anhydride derivatives has been elucidated using techniques such as X-ray diffraction (XRD) and vibrational spectroscopy. For example, the crystal structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH) was determined to be monoclinic with space group P21/c . The structure of 4-bromo-N-[4-(dimethylamino)benzylidene]aniline was also characterized by XRD, revealing two independent molecules with distinct dihedral angles between the aromatic rings . These studies provide insight into the three-dimensional arrangement of atoms in these compounds and how this affects their properties.
Chemical Reactions Analysis
The presence of a bromine atom in 4-Bromoisatoic anhydride derivatives makes them versatile synthons for further chemical transformations. For instance, 4-bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxyl radicals have been used to synthesize new paramagnetic heterocycles, demonstrating the utility of these compounds in creating complex structures with potential applications in materials science . The reactivity of these bromine-containing compounds towards nucleophiles has also been explored, with the bromo-derivatives showing more reactivity than their chloro counterparts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromoisatoic anhydride derivatives are influenced by their molecular structure. The presence of the bromine atom can alter the mesomorphic properties of compounds, as seen in the study of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines, where the bromine atom was found to influence phase transition temperatures and anisotropic change . Additionally, the vibrational spectra of these compounds provide information about their bonding and functional groups, which are essential for understanding their reactivity and interactions with other molecules .
Scientific Research Applications
1. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide
- Application Summary: 4-Phenyl-1,8-naphthalimide was synthesized by imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, both under microwave heating . This compound was found to be fluorescent in solvents such as chloroform, methanol, and ethanol .
- Methods of Application: The synthesis involved imidation of 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, both under microwave heating . The microwave-assisted reactions were found to be faster and more efficient than reactions carried out by heating in oil-baths .
- Results or Outcomes: The fluorescent properties of 4-phenyl-1,8-naphthalimide were found to be influenced by salt concentrations, likely as a result of hydrophobic effects . While this dye does not show binding to DNA, the presence of bovine serum albumin leads to effective fluorescence quenching .
2. Synthesis of Isatoic Anhydride Derivatives
- Application Summary: Isatoic anhydride and its derivatives are convenient building blocks for the synthesis of various nitrogen-containing heterocyclic structures . These include quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives .
- Results or Outcomes: The synthesis of isatoic anhydride derivatives has been successfully achieved, but the methods have some limitations due to the high toxicity of some reagents .
3. Infrared Spectroscopy
- Application Summary: Acid anhydrides, including 4-Bromoisatoic anhydride, are unique in that they have two carbonyl groups in them. The intensity and position of their IR peaks can be used to determine which of the four types of anhydride exist in a sample .
- Methods of Application: Infrared (IR) spectroscopy is used to detect the presence of acid anhydrides. The IR spectra of acid anhydrides contain not one but two C=O stretching peaks, and a C-O stretch .
- Results or Outcomes: The nature of the R-groups attached to the anhydride framework determine the type of anhydride. If the two attached carbons are saturated so is the anhydride, whereas if one or both of the anhydrides is unsaturated then the anhydride is said to be unsaturated .
4. Chemical Intermediate
- Application Summary: The anhydride group is somewhat reactive, so these molecules are often used as polymeric crosslinkers or as chemical intermediates .
- Methods of Application: The specific methods of application would depend on the particular reaction or process being carried out. Generally, the anhydride would be reacted with other compounds under suitable conditions to form the desired product .
- Results or Outcomes: The outcomes would also depend on the specific reaction or process. In general, the use of anhydrides as intermediates can enable the synthesis of a wide range of different compounds .
5. Proteomics Research
- Application Summary: 4-Bromoisatoic anhydride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application: The specific methods of application would depend on the particular research being carried out. Generally, the anhydride would be used in the preparation of samples or in the analysis of protein structures .
- Results or Outcomes: The outcomes would also depend on the specific research. In general, the use of anhydrides in proteomics can enable the analysis of a wide range of different proteins .
6. Organic Transformations
- Application Summary: Phthalic anhydride, a cyclic fused heterocyclic anhydride, is a versatile substrate in organic reactions . It is an efficient substrate and/or intermediate in several organic transformations due to its bifunctional cyclic anhydride moiety .
- Methods of Application: The specific methods of application would depend on the particular reaction or process being carried out. Generally, the anhydride would be reacted with other compounds under suitable conditions to form the desired product .
- Results or Outcomes: The outcomes would also depend on the specific reaction or process. In general, the use of anhydrides as intermediates can enable the synthesis of a wide range of different compounds .
Safety And Hazards
4-Bromoisatoic anhydride is associated with several hazards. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
7-bromo-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGHWWQDMPEMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467990 | |
Record name | 4-Bromoisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisatoic anhydride | |
CAS RN |
76561-16-5 | |
Record name | 4-Bromoisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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